1-Butyl-3-methylimidazolium tetrachloroaluminate
Overview
Description
1-Butyl-3-methylimidazolium tetrachloroaluminate, also known as [BMIM] [AlCl4], is a type of ionic liquid. Ionic liquids are salts that are in a liquid state at room temperature. [BMIM] [AlCl4] is a popular ionic liquid that has been extensively studied for its potential applications in various scientific fields.
Scientific Research Applications
Ionic Liquid Properties and Safety :
- The hydrophobic ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate, related to 1-butyl-3-methylimidazolium tetrachloroaluminate, was found to decompose into 1-butyl-3-methylimidazolium fluoride hydrate, emphasizing the importance of treating ionic liquids with care due to potential hazards and unknown stability (Swatloski, Holbrey, & Rogers, 2003).
Catalysis in Alkylation Reactions :
- [1-butyl-3-methylimidazolium][tetrachloroaluminate] ([BMIM][AlCl4]) has been effectively used as a catalyst in the alkylation of benzene with 1-dodecene to synthesize linear alkylbenzenes, showing considerable activity even at lower temperatures and reduced reactant ratios (Qiao, Zhang, Zhang, & Li, 2004).
Use in Synthesis of Coumarins :
- The ionic liquid Butyl-3-methylimidazolium chloroaluminate (bmim)Cl·2AlCl3 was used as an alternative to conventional acid catalysts in the Pechmann condensation of phenols, significantly reducing reaction time even at ambient conditions (Potdar, Mohile, & Salunkhe, 2001).
Application in Fuel Treatment :
- In the treatment of diesel fuel containing thiophene, 1-butyl-3-methylimidazolium tetrachloroaluminate [BMIM][AlCl4] ionic liquid demonstrated significant sulfur removal capabilities (Esfandyari, Esfandyari, & Jafari, 2018).
Fries Rearrangement Reactions :
- [BMIm]+ Al2Cl7−, a variant of 1-butyl-3-methylimidazolium chloroaluminate, was used as both a solvent and a Lewis acid catalyst in Fries rearrangement reactions, exhibiting good yields and high selectivity (Harjani, Nara, & Salunkhe, 2001).
properties
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;tetrachloroalumanuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.Al.4ClH/c1-3-4-5-10-7-6-9(2)8-10;;;;;/h6-8H,3-5H2,1-2H3;;4*1H/q+1;+3;;;;/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOZWIUFLYBVHH-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.[Al-](Cl)(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15AlCl4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586924 | |
Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium tetrachloroalumanuide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-3-methylimidazolium tetrachloroaluminate | |
CAS RN |
80432-09-3 | |
Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium tetrachloroalumanuide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butyl-3-methylimidazolium tetrachloroaluminate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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